Monocaprylin
Overview
Description
Monocaprylin is a monoglyceride ester of caprylic acid, known for its antimicrobial activity and its use as an emulsifier and preservative in food. It's considered generally safe (GRAS) and has been studied for its mode of action against various microorganisms (Hyldgaard et al., 2012).
Synthesis Analysis
One method for synthesizing derivatives similar to Monocaprylin includes the reaction of α-aminocaprolactam with isocyanate functions of acrylates to yield monomers, which upon polymerization form structures with potential for various applications (Mondrzyk & Ritter, 2015). Another notable method involves the lipase-catalyzed synthesis of tricaprylin in a substrate-only medium, highlighting enzymatic routes for ester synthesis (Selmi et al., 1997).
Molecular Structure Analysis
The structural analysis of monomers and polymers derived from fatty acids, including those similar to Monocaprylin, involves examining their potential for forming high molecular weight polymers suitable for various applications, such as adhesives (Bunker & Wool, 2002).
Chemical Reactions and Properties
The polymerization of acrylic monomers, including those related to Monocaprylin, is a complex process influenced by radical transfer events. These processes dictate the reaction kinetics and lead to a range of macromolecular structures, which are crucial for their application in industries (Ballard & Asua, 2017).
Physical Properties Analysis
The physical properties of monomers and polymers derived from methods applicable to Monocaprylin synthesis have been explored, demonstrating their potential in creating materials with desirable physical characteristics for industrial applications (Sehlinger, Kreye, & Meier, 2013).
Chemical Properties Analysis
Understanding the chemical properties of Monocaprylin and related compounds involves examining their reactivity and interaction with other substances. Studies on the radical polymerization of acrylates and methacrylates, for instance, provide insights into the chemical behavior and applications of such compounds (Boutevin, Hamoui, & Parisi, 1994).
Scientific Research Applications
Food Preservation : Monocaprylin is effective in inhibiting the growth of Penicillium species, thereby preventing the deterioration of freshly baked bread for at least 14 days (Buňková et al., 2010). It can also reduce Listeria monocytogenes populations in frankfurters, especially when combined with acetic acid, without affecting their odor or color (Garcia et al., 2007). Furthermore, monocaprylin has been shown to inhibit Listeria monocytogenes and Escherichia coli O157:H7 in milk and dairy products (Nair et al., 2004).
Antimicrobial Properties : Monocaprylin exhibits antimicrobial properties against various pathogens. It can inactivate common mastitis pathogens, potentially replacing or assisting antibiotics in treating bovine mastitis (Nair et al., 2005). It has also shown effectiveness against Cronobacter sakazakii and Cronobacter malonaticus (Marounek et al., 2018), and demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus (Wang et al., 2018).
Healthcare Applications : Monocaprylin may be used as a microbicidal agent for preventing the sexual transmission of Chlamydia trachomatis (Bergsson et al., 1998). In addition, it has potential in inactivating Enterobacter sakazakii in reconstituted infant formula, which could help reduce its presence in the formula (Nair et al., 2004).
Textile Industry : Monocaprylin is effective in killing bacterial strains and pathogenic microorganisms on textile materials, reducing the growth of potentially dangerous microorganisms (Vltavská et al., 2012).
Other Applications : It exhibits broad-spectrum antimicrobial properties, including antibacterial, antifungal, antiparasitic, and antiviral activities (Maheswari & Revathi, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydroxypropyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFNMLVSPCDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048383 | |
Record name | 2,3-Dihydroxypropyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl octanoate | |
CAS RN |
502-54-5, 26402-26-6 | |
Record name | Glyceryl 1-monooctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 1-caprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoctanoin component A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoctanoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06801 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dihydroxypropyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanoic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-CAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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